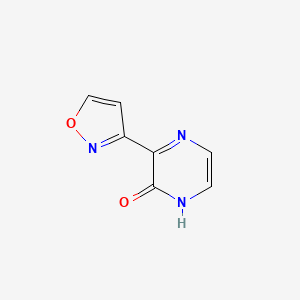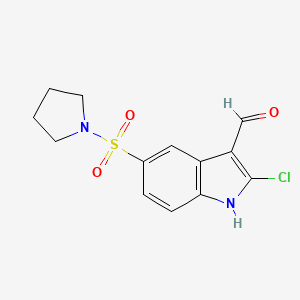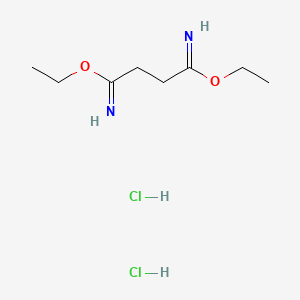
Diethylsuccinimidatedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylsuccinimidatedihydrochloride is a chemical compound with the molecular formula C7H14N2O2·2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in the synthesis of chiral bis(oxazoline) ligands and its use in the preparation of intramolecularly cross-linked urokinase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylsuccinimidatedihydrochloride can be synthesized through the reaction of diethyl malonimidate with hydrochloric acid. The reaction typically involves the following steps:
Reactants: Diethyl malonimidate and hydrochloric acid.
Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Procedure: Diethyl malonimidate is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes:
Reactant Preparation: High-purity diethyl malonimidate and hydrochloric acid are prepared.
Reaction: The reactants are mixed in a reactor with continuous monitoring of temperature and pH.
Purification: The product is purified through crystallization and filtration to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Diethylsuccinimidatedihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted imidates and related compounds.
Wissenschaftliche Forschungsanwendungen
Diethylsuccinimidatedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of chiral bis(oxazoline) ligands, which are important in asymmetric catalysis.
Biology: Employed in the preparation of intramolecularly cross-linked urokinase, which has applications in enzymology and protein engineering.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of catalysts and other chemical intermediates.
Wirkmechanismus
The mechanism of action of diethylsuccinimidatedihydrochloride involves its interaction with molecular targets through various pathways:
Molecular Targets: It interacts with enzymes and proteins, modifying their activity.
Pathways: It can inhibit or activate specific biochemical pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Diethylsuccinimidatedihydrochloride can be compared with other similar compounds such as diethyl malonimidate and diethyl succinate:
Diethyl Malonimidate: Similar in structure but lacks the hydrochloride component, making it less reactive in certain conditions.
Diethyl Succinate: Different functional groups lead to varied reactivity and applications.
Uniqueness: this compound is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H18Cl2N2O2 |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
diethyl butanediimidate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-3-11-7(9)5-6-8(10)12-4-2;;/h9-10H,3-6H2,1-2H3;2*1H |
InChI-Schlüssel |
MKPPHECEHWZPFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CCC(=N)OCC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)

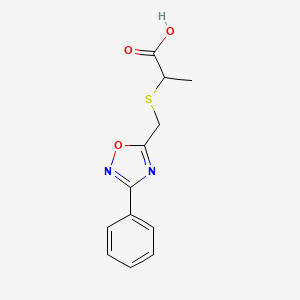
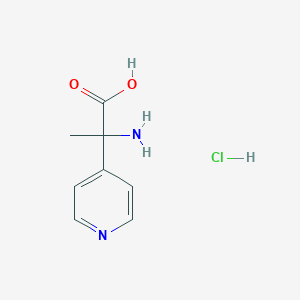
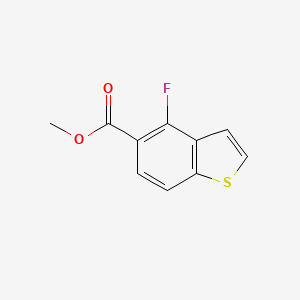

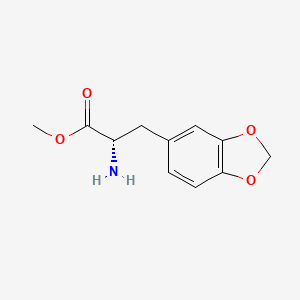

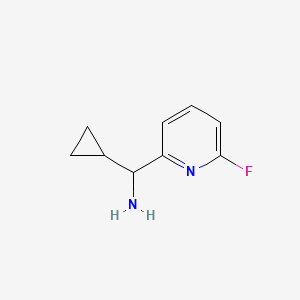
![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)

